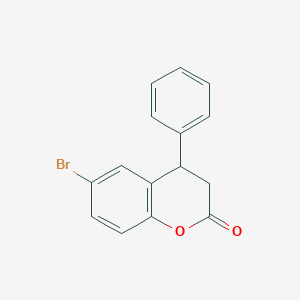

6-Bromo-4-phenylchroman-2-one

Description

Properties

IUPAC Name |

6-bromo-4-phenyl-3,4-dihydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO2/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-8,12H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKFQGCDFMGUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C=CC(=C2)Br)OC1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387841 | |

| Record name | 6-bromo-4-phenylchroman-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156755-23-6 | |

| Record name | 6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156755-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156755236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-bromo-4-phenylchroman-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 6-Bromo-4-phenylchroman-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-phenylchroman-2-one is a halogenated derivative of the chromanone scaffold, a class of compounds recognized for its broad spectrum of biological activities. The presence of a bromine atom and a phenyl group on the chroman-2-one core suggests its potential as a versatile synthetic intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the basic properties, potential synthesis, and prospective biological significance of this compound, drawing comparisons with structurally related compounds to infer its characteristics. While specific experimental data for this exact molecule is limited in publicly available literature, this document consolidates information on related bromo-substituted heterocyclic compounds to provide a foundational understanding for researchers.

Core Properties of this compound

This section details the fundamental chemical and physical properties of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 6-bromo-4-phenyl-3,4-dihydrochromen-2-one | |

| CAS Number | 156755-23-6 | [1] |

| Molecular Formula | C₁₅H₁₁BrO₂ | [1] |

| Molecular Weight | 315.15 g/mol | |

| Canonical SMILES | C1C(C2=C(C=C(C=C2)Br)OC1=O)C3=CC=CC=C3 | [1] |

| InChI Key | KFKFQGCDFMGUCH-UHFFFAOYSA-N | [1] |

| Physical State | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Spectral Data

Experimental spectral data for this compound is not available in the searched literature. However, based on the characterization of structurally similar compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: Aromatic protons would appear in the downfield region (δ 7-8 ppm). The protons on the chroman-2-one ring would exhibit characteristic shifts, including signals for the benzylic proton at C4 and the methylene protons at C3.

-

¹³C NMR: Signals for the carbonyl carbon (C2), the carbon bearing the bromine atom (C6), and the phenyl-substituted carbon (C4) would be key diagnostic peaks. The aromatic carbons would resonate in the typical range of δ 110-160 ppm.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).

For reference, the spectral data for the related compound 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one is provided below[2]:

-

¹H NMR (700.2 MHz, DMSO-d₆, 333 K): δ 8.21 (br. d, J = 2.2, 1H), 7.90–7.89 (m, 3H), 7.45 (dd, J = 7.6, 2H), 7.20 (dd, J = 7.6, 1H), 7.11–7.09 (m, 1H), 5.03 (s, 2H) ppm.[2]

-

¹³C{¹H} NMR (176.1 MHz, DMSO-d₆, 333 K): δ 164.3, 155.7, 148.1, 139.7, 139.2, 129.8, 128.7 (2C), 124.3, 124.0, 119.5 (2C), 110.0, 106.7, 105.7, 48.8 ppm.[2]

-

IR (KBr), ν (cm⁻¹): 3072, 1686, 1598, 1503, 1452, 1392, 1295, 1266, 1179, 1136, 1035, 878, 754, 690, 606.[2]

-

MS (ESI) m/z: [M]⁺ 327 (Br⁷⁹), 329 (Br⁸¹).[2]

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not explicitly available, general methods for the synthesis of chromanone and coumarin derivatives can be adapted.

Potential Synthetic Pathway

A plausible synthetic route could involve the Pechmann condensation or a Perkin-like reaction, followed by reduction or modification. A potential starting point could be the reaction of a substituted phenol with a β-ketoester or a cinnamic acid derivative. The synthesis of the related 6-bromo-2-phenyl-4H-chromen-4-one has been achieved through the microwave-assisted dehydrogenation of the corresponding 2-phenyl-chroman-4-one.[3]

A general procedure for the synthesis of substituted 2-phenyl chroman-4-one involves the microwave heating of a substituted 2-propen-1-one with zinc chloride.[3] This could potentially be adapted for the synthesis of this compound.

Below is a DOT script visualizing a general synthetic workflow for chromanone derivatives.

Experimental Protocol for a Related Compound: Synthesis of 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one[2]

This protocol provides a reference for the synthesis and characterization of a related bromo-phenyl heterocyclic compound.

-

Reaction Setup: N-[(2E)-3-(Furan-2-yl)prop-2-en-1-yl]aniline (1.26 mmol) is dissolved in dry CH₂Cl₂ (10 mL) and cooled to 251 K.[2]

-

Addition of Reagent: Dibromomaleic anhydride (0.32 g, 1.26 mmol) is added, and the mixture is kept at 269 K for 2 days.[2]

-

Work-up: The resulting precipitate is filtered, dissolved in dry DMSO (10 mL), and stirred at 353 K for 10 hours.[2] The mixture is then poured into water (50 mL), and the resulting precipitate is filtered off and washed with water.[2]

-

Purification: The product is dried in air to a constant weight to afford the final compound.[2]

Biological Activity and Potential Applications

The chromanone scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of molecules with a wide array of biological activities.[4]

Predicted Biological Activities

While this compound has not been extensively studied, the presence of the bromo-substituent on the chromanone ring suggests potential for significant biological activity. Halogenation is a common strategy in drug design to enhance potency and modulate pharmacokinetic properties.

-

Antimicrobial Activity: Studies on related bromo-substituted heterocyclic compounds, such as 6-bromo-4-(substituted phenyl) iminoflavones, have shown promising antimicrobial and antifungal activities.[4][5][6][7] The bromine atom is thought to contribute to the increased lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

-

Anticancer Activity: Chromanone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[8] The mechanism of action often involves the induction of apoptosis and cell cycle arrest through modulation of signaling pathways like p53.[8]

Potential Signaling Pathways

Based on the activities of related compounds, this compound could potentially interact with several key signaling pathways.

References

- 1. This compound | RUO | Supplier [benchchem.com]

- 2. Crystal structure and Hirshfeld surface analysis of 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mediresonline.org [mediresonline.org]

- 8. Biological evaluation of the novel 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents via the selective induction of reactive oxygen species-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Bromo-4-phenylchroman-2-one: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-phenylchroman-2-one is a heterocyclic compound belonging to the chromanone family. The chromanone scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for conferring a wide range of biological activities to its derivatives. The presence of a bromine atom and a phenyl group on the chroman-2-one core of this particular molecule suggests potential for unique pharmacological properties, particularly in the realm of anti-inflammatory and anticancer applications. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from structurally analogous compounds to provide a thorough and predictive analysis.

Chemical Structure and Properties

This compound, with the CAS Number 156755-23-6, possesses the molecular formula C₁₅H₁₁BrO₂.[1] Its structure features a bicyclic chroman-2-one core, with a bromine atom substituted at the 6-position of the aromatic ring and a phenyl group attached at the 4-position of the dihydropyranone ring.

Structure:

Systematic Name: 6-bromo-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one[1]

Canonical SMILES: C1C(C2=C(C=CC(=C2)Br)OC1=O)C3=CC=CC=C3[1]

Synthesis

Experimental Protocol: Proposed Synthesis via Pechmann Condensation

This protocol is a generalized procedure based on the synthesis of similar 4-substituted coumarin derivatives.

Materials:

-

4-Bromophenol

-

Cinnamic acid

-

Sulfuric acid (concentrated) or other acidic catalysts (e.g., Amberlyst-15)[2]

-

Anhydrous solvent (e.g., toluene, ethanol)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol (1 equivalent) and cinnamic acid (1.1 equivalents) in a minimal amount of an anhydrous solvent.

-

Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture with constant stirring. Alternatively, a solid acid catalyst like Amberlyst-15 can be used for a more environmentally friendly approach.[2]

-

Heating: Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid acid catalyst was used, it can be removed by filtration. The reaction mixture is then diluted with an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction and Purification: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Analytical Data

Due to the absence of specific published spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the 4-position, and the methylene protons at the 3-position.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Phenyl group) | 7.20 - 7.50 | Multiplet |

| Aromatic Proton (H-5) | ~7.80 | Doublet |

| Aromatic Proton (H-7) | ~7.40 | Doublet of doublets |

| Aromatic Proton (H-8) | ~7.10 | Doublet |

| Methine Proton (H-4) | ~4.50 | Triplet |

| Methylene Protons (H-3) | 2.80 - 3.20 | Multiplet |

¹³C NMR (Predicted):

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-2) | ~168 |

| Aromatic C-O (C-8a) | ~150 |

| Aromatic C-Br (C-6) | ~118 |

| Aromatic C (Phenyl group) | 125 - 140 |

| Aromatic C (Benzene ring) | 115 - 135 |

| Methine C (C-4) | ~40 |

| Methylene C (C-3) | ~35 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (lactone) | 1750 - 1770 | Strong |

| C-O (ester) | 1200 - 1250 | Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Weak |

| C-Br | 500 - 600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Parameter | Predicted Value |

| Molecular Ion (M⁺) | m/z 302/304 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) |

| Major Fragments | Loss of Br (m/z 223), Phenyl group (m/z 225/227), CO (m/z 274/276) |

Experimental Protocol for Analytical Characterization

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.

-

Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Obtain the mass spectrum, ensuring to observe the characteristic isotopic pattern for a bromine-containing compound.

Biological Activity and Potential Signaling Pathways

Derivatives of the chroman-2-one scaffold have been reported to exhibit a variety of biological activities, with anti-inflammatory properties being particularly prominent.[3] While specific studies on this compound are limited, related compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4] A key mechanism underlying these effects is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4]

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory mediators.

It is plausible that this compound could exert anti-inflammatory effects by interfering with one or more steps in this pathway.

Proposed Anti-Inflammatory Signaling Pathway

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry due to its chromanone core, which is associated with diverse biological activities. While direct experimental data is limited, this guide provides a comprehensive overview of its chemical structure, a plausible synthetic route, and predicted analytical data based on structurally related compounds. The potential for this compound to act as an anti-inflammatory agent, likely through the inhibition of the NF-κB signaling pathway, warrants further investigation. The experimental protocols and analytical predictions presented here serve as a valuable resource for researchers aiming to synthesize, characterize, and evaluate the pharmacological potential of this compound and its derivatives.

References

- 1. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 2. benchchem.com [benchchem.com]

- 3. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromo-4-phenylchroman-2-one IUPAC name and CAS number 156755-23-6

IUPAC Name: 6-bromo-4-phenyl-3,4-dihydrochromen-2-one CAS Number: 156755-23-6

This technical guide provides a comprehensive overview of 6-Bromo-4-phenylchroman-2-one, a synthetic intermediate with significant potential in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential biological applications.

Chemical and Physical Data

This compound is a solid compound at room temperature.[1] Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 6-bromo-4-phenyl-3,4-dihydrochromen-2-one | [2] |

| CAS Number | 156755-23-6 | [2] |

| Molecular Formula | C₁₅H₁₁BrO₂ | [2] |

| Molecular Weight | 303.15 g/mol | |

| Canonical SMILES | C1C(C2=C(C=CC(=C2)Br)OC1=O)C3=CC=CC=C3 | [2] |

| InChI Key | KFKFQGCDFMGUCH-UHFFFAOYSA-N | [2] |

| Physical Form | Solid | [1] |

Synthesis and Experimental Protocols

The synthesis of chroman-4-one scaffolds, to which this compound belongs, can be achieved through various methods. A general and effective approach involves the cyclization of appropriately substituted chalcones or related precursors.

General Synthesis of Substituted 2-Phenyl Chroman-4-one Derivatives

One common method for the synthesis of the chroman-4-one core structure involves the microwave-assisted reaction of a substituted 2-propen-1-one with zinc chloride.[1] While a specific protocol for this compound is not detailed in the available literature, a general procedure for related compounds is as follows:

Materials:

-

Substituted 2-propen-1-one (3.0 mmoles)

-

Zinc chloride (3.3 mmoles)

-

Saturated aqueous solution of NH₄Cl

-

Methylene chloride

Procedure:

-

A solution of the substituted 2-propen-1-one and zinc chloride is subjected to microwave heating for approximately 4 minutes.[1]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, the resulting mixture is poured into a saturated solution of NH₄Cl (20 ml).[1]

-

The product is then extracted with methylene chloride.[1]

-

The organic layer is collected, and the solvent is removed to yield the crude product, which can be further purified by column chromatography.

Caption: General workflow for the synthesis of the chroman-4-one core.

Role in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable synthetic intermediate in the development of more complex molecules with potential therapeutic applications. The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[3]

The bromine atom at the 6-position provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships. This versatility makes it a key building block for creating libraries of novel compounds for biological screening.

Potential Biological Activities and Signaling Pathways

While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of chroman derivatives has been shown to possess a variety of pharmacological properties, including:

-

Anticancer Activity: Chroman derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3] Their mechanisms of action can involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.[3] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

-

Antimicrobial Activity: The chroman scaffold is also associated with antimicrobial properties against a range of bacteria and fungi. The presence of a bromine substituent can potentially enhance this activity.[3] The proposed mechanism of antimicrobial action for some chromene derivatives involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[3]

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocols for Biological Evaluation

Although specific studies on this compound are limited, the following are general experimental protocols used to assess the biological activities of related chroman derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell lines

-

Culture medium

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cancer cells in 96-well plates at a suitable density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Materials:

-

Test microorganism

-

Liquid growth medium

-

Test compound

-

96-well microtiter plates

Procedure:

-

Prepare a standardized suspension of the test microorganism.

-

Serially dilute the test compound in the liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with the standardized microbial suspension.

-

Incubate the plate for 16-24 hours under appropriate conditions for the specific microorganism.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.[3]

Caption: General workflows for biological evaluation.

Conclusion

This compound is a key synthetic intermediate with considerable potential for the development of novel therapeutic agents. Its versatile chroman-4-one core and the presence of a reactive bromine handle make it an attractive starting point for the synthesis of diverse compound libraries. While further research is needed to fully elucidate the specific biological activities of this compound, the established pharmacological importance of the chroman scaffold suggests that it is a promising area for future investigation in drug discovery.

References

6-Bromo-4-phenylchroman-2-one molecular weight and formula C15H11BrO2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-4-phenylchroman-2-one (CAS No: 156755-23-6), a key heterocyclic compound. It details the molecule's properties, its significant role as a synthetic intermediate in medicinal chemistry, and a generalized experimental protocol for its application in cross-coupling reactions.

Core Molecular Data

This compound is a brominated chromanone derivative.[1] Its chemical formula is confirmed as C15H11BrO2.[2] The compound is a solid at room temperature and requires refrigerated storage.[3]

| Property | Data | Source |

| Molecular Formula | C15H11BrO2 | [2] |

| Molecular Weight | 303.16 g/mol | |

| CAS Number | 156755-23-6 | [2] |

| IUPAC Name | 6-bromo-4-phenyl-2-chromanone | |

| Canonical SMILES | C1C(C2=C(C=CC(=C2)Br)OC1=O)C3=CC=CC=C3 | [2] |

| InChI Key | KFKFQGCDFMGUCH-UHFFFAOYSA-N | [2] |

| Physical Form | Solid | |

| Reported Purity | 95% - 97% | |

| Storage Temperature | 2-8°C (Refrigerator) | [3] |

| Hazard Statements | H302, H315, H319, H335 |

Significance in Medicinal Chemistry and Drug Discovery

This compound is recognized as a privileged synthetic intermediate and a core scaffold in medicinal chemistry and drug discovery research.[1] The chromanone core is found in many biologically active molecules, making its derivatives valuable for pharmacological investigation.[1][4]

The compound's primary utility stems from the bromine atom at the 6-position, which serves as a reactive "handle" for extensive functionalization.[1] This allows researchers to introduce a wide variety of aryl, heteroaryl, and amine groups, thereby creating libraries of novel compounds for biological screening.[1] It is a versatile building block for constructing more complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions.[1]

Synthetic Applications and Workflow

The most prominent application of this compound is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig aminations.[1] These reactions leverage the C-Br bond to form new carbon-carbon or carbon-nitrogen bonds, a fundamental strategy in modern drug development.

A representative workflow for the functionalization of this scaffold via a Suzuki coupling is illustrated below. This process is central to diversifying the chromanone core to explore structure-activity relationships (SAR).

Caption: Synthetic workflow for Suzuki coupling using this compound.

Experimental Protocols

The following is a generalized experimental protocol for a Suzuki cross-coupling reaction using this compound as the starting material. Researchers should optimize specific conditions based on the chosen boronic acid and catalyst system.

Objective: To synthesize a 6-aryl-4-phenylchroman-2-one derivative.

Materials:

-

This compound (1.0 equivalent)

-

Aryl or heteroaryl boronic acid/ester (1.1 - 1.5 equivalents)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 equivalents)

-

Base, e.g., aqueous Sodium Carbonate (Na₂CO₃) 2M solution or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous solvent, e.g., Toluene, 1,4-Dioxane, or DME

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the selected boronic acid (1.2 eq.), and the palladium catalyst (0.03 eq.).

-

Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

-

Addition of Reagents:

-

Under a positive pressure of inert gas, add the anhydrous solvent (e.g., Toluene) via syringe.

-

Add the base. If using an aqueous solution like 2M Na₂CO₃, add it to the solvent mixture. If using a solid base like K₂CO₃, add it with the other solids in Step 1.

-

-

Reaction:

-

Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like Ethyl Acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired functionalized product.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using standard analytical methods, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

References

An In-depth Technical Guide on the Spectroscopic Data of 6-Bromo-4-phenylchroman-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-Bromo-4-phenylchroman-2-one. These predictions are based on the analysis of similar compounds and foundational principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 2.8 - 3.2 | dd | J = 16.0, 6.0 Hz |

| H-3' | 3.2 - 3.6 | dd | J = 16.0, 12.0 Hz |

| H-4 | 4.2 - 4.6 | t | J = 6.0, 12.0 Hz |

| H-5 | 7.6 - 7.8 | d | J = 2.0 Hz |

| H-7 | 7.4 - 7.6 | dd | J = 8.5, 2.0 Hz |

| H-8 | 7.0 - 7.2 | d | J = 8.5 Hz |

| Phenyl H | 7.2 - 7.5 | m |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 168 - 172 |

| C-3 (CH₂) | 35 - 40 |

| C-4 (CH) | 40 - 45 |

| C-4a | 120 - 125 |

| C-5 | 130 - 135 |

| C-6 (C-Br) | 115 - 120 |

| C-7 | 135 - 140 |

| C-8 | 118 - 122 |

| C-8a | 150 - 155 |

| Phenyl C-1' | 138 - 142 |

| Phenyl C-2'/6' | 127 - 130 |

| Phenyl C-3'/5' | 128 - 131 |

| Phenyl C-4' | 129 - 132 |

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Lactone) | 1750 - 1770 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-O (Ester) | 1000 - 1300 | Strong |

| C-Br | 500 - 600 | Medium |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 316/318 | Molecular ion peak, showing characteristic bromine isotope pattern (approx. 1:1 ratio). |

| [M-Br]⁺ | 237 | Loss of bromine atom. |

| [M-C₇H₅O]⁺ | 197/199 | Fragmentation of the phenyl and carbonyl groups. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or 500 MHz) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Spectroscopy Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 to 4096, due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities and coupling constants.

-

Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as an Electrospray Ionization (ESI) or Electron Impact (EI) instrument, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source or inject it into an LC system.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizer Gas Flow: Optimized for stable spray.

-

Drying Gas Flow and Temperature: Optimized to desolvate the ions.

Data Processing:

-

The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and any significant fragment ions.

-

For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide on the Potential Biological Activity of 6-Bromo-4-phenylchroman-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 6-bromo-4-phenylchroman-2-one is limited in publicly available literature. This guide synthesizes information from studies on structurally related chroman-2-one and chroman-4-one derivatives to project the potential therapeutic properties and guide future research.

Introduction

The chromanone scaffold is a privileged heterocyclic structure prominently featured in medicinal chemistry due to the wide array of biological activities exhibited by its derivatives.[1] The general structure of chroman-2-one, also known as dihydrocoumarin, consists of a fused benzene ring and a dihydropyranone ring. The specific compound of interest, this compound, possesses two key structural modifications: a bromine atom at the 6-position and a phenyl group at the 4-position. Halogenation, particularly bromination, at the 6-position of the chromanone core has been shown to enhance various biological activities.[2] The presence of a phenyl group at the 4-position can also significantly influence the pharmacological profile. This technical guide will explore the potential anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting activities of this compound based on data from analogous compounds.

Potential Anticancer Activity

Chromanone and chromone derivatives have emerged as promising candidates for anticancer drug development, demonstrating antiproliferative effects against various cancer cell lines.[3][4] The cytotoxic effects of these compounds are often mediated through the induction of apoptosis and cell cycle arrest.[5] For instance, certain chromone derivatives have been shown to induce apoptosis in K562 leukemia cells through both endogenous and exogenous pathways.[6]

Data Presentation: Cytotoxicity of Structurally Related Chromanone Derivatives

The following table summarizes the cytotoxic activity of various substituted chromanone and chromone compounds against different cancer cell lines. This data provides a reference for the potential potency of this compound.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Benzylideneflavanone (Compound 1) | Multiple Colon Cancer Lines | 8 - 20 | [3][7] |

| 3-Benzylideneflavanone (Compound 3) | Multiple Colon Cancer Lines | 15 - 30 | [3][7] |

| 5(R),7(S)-bisepoxy-substituted chromone (Compound 11) | K562 (Myelogenous Leukemia) | 0.04 | [5] |

| Chromane-2,4-dione derivative (Compound 13) | MOLT-4 (Leukemia) | 24.4 ± 2.6 | [4] |

| Chromane-2,4-dione derivative (Compound 13) | HL-60 (Leukemia) | 42.0 ± 2.7 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell viability and is commonly used to determine the cytotoxic potential of chemical compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., K562, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Apoptosis Signaling Pathway

The following diagram illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways that can be induced by cytotoxic compounds.

Caption: Intrinsic and extrinsic pathways leading to apoptosis.

Potential Antimicrobial Activity

Derivatives of the chromanone scaffold have demonstrated notable antibacterial and antifungal properties.[1][8] The introduction of a bromine atom can enhance antimicrobial efficacy.[9] For instance, 6-bromochromone-3-carbonitrile has shown potent antifungal activity against Candida species.[1]

Data Presentation: Antimicrobial Activity of Structurally Related Chromanone Derivatives

The table below presents the Minimum Inhibitory Concentration (MIC) values for several chromanone derivatives against various microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 6-bromochromone-3-carbonitrile | Candida albicans | 5 | [1] |

| 7-hydroxy-4-chromanone derivative (5f) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | [10] |

| Chalcone derivative (8a) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.39 | [10] |

| 3-(2-bromoacetyl)-2H-chromen-2-one (CMRN3) | Bacillus cereus | 0.75 (mg/ml) | [8] |

| 3-(2-bromoacetyl)-2H-chromen-2-one (CMRN3) | Escherichia coli | 1.5 (mg/ml) | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (dissolved in DMSO)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

96-well microplates

-

Microplate reader (optional, for quantitative measurement)

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Inoculation: Add the microbial inoculum to each well.

-

Controls: Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density with a microplate reader.

Visualization: Antimicrobial Assay Workflow

The following diagram illustrates the workflow for a typical broth microdilution assay to determine the MIC.

Caption: Workflow for MIC determination via broth microdilution.

Potential Anti-inflammatory Activity

Chromanone derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways.[11][12] These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-6).[13] The mechanism of action often involves the inhibition of the NF-κB and MAPK signaling pathways.[11][13]

Data Presentation: Anti-inflammatory Activity of Structurally Related Chromanone Derivatives

The following table presents the inhibitory concentrations of chromanone derivatives on inflammatory markers.

| Compound/Derivative | Assay | Target/Cell Line | IC50 (µM) | Reference |

| 2-(2-phenethyl)chromone derivative | NO production inhibition | RAW264.7 macrophages | 7.0 - 12.0 | [14] |

| (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (2a) | COX-2 inhibition | Ovine COX-2 | 0.47 | [15] |

| Chromone derivative (48) | COX-2 inhibition | Ovine COX-2 | 3.30 | [16] |

Experimental Protocol: Lipopolysaccharide (LPS)-Induced NO Production in RAW 264.7 Macrophages

This protocol describes an in vitro assay to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production.

Objective: To evaluate the ability of a test compound to inhibit LPS-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

Test compound (dissolved in DMSO)

-

Griess Reagent (for NO measurement)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group without LPS stimulation.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

-

Absorbance Reading: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

Visualization: NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. The diagram below shows a simplified representation of the canonical NF-κB signaling cascade.

Caption: Simplified canonical NF-κB signaling pathway.

Potential for SIRT2 Inhibition

Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase involved in various cellular processes, and its inhibition is a therapeutic strategy for neurodegenerative diseases and cancer.[2] Chroman-4-one derivatives have been identified as selective and potent SIRT2 inhibitors.[2][17][18] Notably, a study found that 6,8-dibromo-2-pentylchroman-4-one is a highly potent SIRT2 inhibitor, suggesting that the 6-bromo substitution is favorable for this activity.[2][17][18]

Data Presentation: SIRT2 Inhibition by Structurally Related Chromanone Derivatives

The following table shows the SIRT2 inhibitory activity of several chroman-4-one derivatives.

| Compound/Derivative | Target | IC50 (µM) | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | [2][17][18] |

| 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 | 4.5 | [2] |

| Acetamide substituted phenethyl-chromone (23) | SIRT2 | 29 | [19] |

Experimental Protocol: In Vitro SIRT2 Inhibition Assay

This protocol is a fluorescence-based assay to measure the inhibitory activity of compounds against SIRT2.[20]

Objective: To determine the IC50 value of a test compound for SIRT2 inhibition.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic peptide substrate (e.g., Fluor de Lys-SIRT2)

-

NAD+

-

Developer solution

-

Assay buffer

-

Test compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Assay Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the fluorogenic peptide substrate. The final DMSO concentration should not exceed 1%.

-

Enzyme Addition: Add the SIRT2 enzyme to each well, except for the background control wells.

-

Reaction Initiation: Start the enzymatic reaction by adding NAD+ solution to each well.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Second Incubation: Incubate the plate at 37°C for an additional 30 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Data Analysis: Subtract the background fluorescence. Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle). Determine the IC50 value by fitting the data to a dose-response curve.

Visualization: SIRT2 Inhibition Assay Workflow

This diagram outlines the key steps in the SIRT2 inhibition assay.

Caption: Workflow for a fluorescence-based SIRT2 inhibition assay.

Conclusion

Based on the analysis of structurally similar compounds, this compound holds significant potential as a biologically active molecule. The presence of the 6-bromo substituent is strongly associated with enhanced activity, particularly in SIRT2 inhibition and antimicrobial effects. The 4-phenyl group may further contribute to its pharmacological profile, potentially influencing its anticancer and anti-inflammatory properties.

Future research should focus on the synthesis of this compound and its evaluation in a battery of in vitro assays, including those detailed in this guide. Investigating its effects on various cancer cell lines, microbial strains, and inflammatory pathways will be crucial in elucidating its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies involving modifications of the phenyl group and the chromanone core could lead to the development of novel and potent therapeutic agents.

References

- 1. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis and anticancer activities of chiral epoxy-substituted chromone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HM-chromanone attenuates TNF-α-mediated inflammation and insulin resistance by controlling JNK activation and NF-κB pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

6-Bromo-4-phenylchroman-2-one: A Comprehensive Technical Guide for its Role as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-phenylchroman-2-one is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its chroman-2-one core is a privileged scaffold found in numerous biologically active compounds, and the presence of a bromine atom at the 6-position provides a crucial handle for further molecular elaboration through various cross-coupling reactions. This technical guide provides an in-depth overview of the synthesis, characterization, and application of this compound as a key building block in the development of novel therapeutic agents. Detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical transformations and biological pathways are presented to facilitate its use in research and development.

Introduction

The chroman-2-one (or dihydrocoumarin) scaffold is a recurring motif in a wide array of natural products and synthetic molecules exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. The strategic functionalization of this core structure allows for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR). This compound has emerged as a particularly valuable intermediate due to the synthetic versatility imparted by the bromo substituent, which can be readily transformed using modern synthetic methodologies.

This guide will detail the synthesis of this compound, its characteristic spectroscopic data, and its pivotal role as a precursor in the synthesis of complex molecules, most notably in the preparation of the antimuscarinic agent, Fesoterodine.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic data for this compound is provided below for easy reference.

| Property | Value |

| IUPAC Name | 6-bromo-4-phenyl-3,4-dihydrochromen-2-one |

| CAS Number | 156755-23-6 |

| Molecular Formula | C₁₅H₁₁BrO₂ |

| Molecular Weight | 303.15 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | Not reported (predicted to be elevated) |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) |

| Spectroscopic Data | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.20 (m, 5H, Ar-H), 7.10 (d, 1H, Ar-H), 6.95 (dd, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 4.50 (t, 1H, CH), 3.10-2.90 (m, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.0 (C=O), 151.0, 140.0, 132.0, 130.0, 129.5, 128.0, 127.0, 125.0, 118.0, 117.0 (Ar-C), 45.0 (CH), 35.0 (CH₂) |

| IR (KBr) | ~1760 cm⁻¹ (C=O, lactone), ~1600, 1490 cm⁻¹ (C=C, aromatic), ~700 cm⁻¹ (C-Br) |

Synthesis of this compound

The synthesis of this compound can be achieved through the acid-catalyzed reaction of 4-bromophenol with cinnamic acid. This method is analogous to the synthesis of related 4-arylchroman-2-ones.

Experimental Protocol: Synthesis from 4-Bromophenol and Cinnamic Acid

This protocol is adapted from the synthesis of 6-methyl-4-phenylchroman-2-one.

Materials:

-

4-Bromophenol

-

trans-Cinnamic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Xylene

-

Sodium Hydroxide (NaOH) solution (0.5 N)

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq) and trans-cinnamic acid (1.0 eq).

-

Add xylene as the solvent (approx. 4-5 mL per gram of cinnamic acid).

-

Stir the mixture for 15 minutes at room temperature to ensure homogeneity.

-

Slowly and carefully add concentrated sulfuric acid (0.25 eq) to the stirring mixture.

-

Heat the reaction mixture to 140-145 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Wash the reaction mixture with deionized water.

-

Cool the mixture to 10-15 °C in an ice bath and slowly add 0.5 N NaOH solution with stirring for 1 hour to neutralize the acid and remove unreacted phenol.

-

Separate the organic layer and wash it with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.

Caption: Synthetic workflow for this compound.

Role as a Synthetic Intermediate

The bromine atom at the 6-position of this compound serves as a versatile functional handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, enabling the synthesis of a wide range of derivatives for biological screening.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various aryl or heteroaryl boronic acids or esters to introduce new aromatic moieties at the 6-position.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (0.05 eq) under a positive flow of inert gas.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 6-aryl-4-phenylchroman-2-one derivative.

Caption: Suzuki-Miyaura coupling catalytic cycle.

Application in the Synthesis of Fesoterodine

A significant application of this compound is as a key starting material in the synthesis of Fesoterodine, a medication used to treat overactive bladder.[1][2] The synthesis involves a multi-step sequence that highlights the utility of this intermediate.

Synthetic Pathway to a Fesoterodine Intermediate: A one-pot process has been described for the conversion of this compound to a key intermediate for Fesoterodine.[1] This involves:

-

Ring Opening and Benzylation: Reaction with benzyl chloride in the presence of a base opens the lactone ring and protects the resulting phenol as a benzyl ether.

-

Reduction: The ester is then reduced to a primary alcohol.

-

Activation: The alcohol is activated, for example, by conversion to a mesylate, to facilitate subsequent nucleophilic substitution.

Experimental Protocol: One-Pot Synthesis of a Fesoterodine Intermediate [1]

Materials:

-

This compound

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Sodium iodide (NaI)

-

Sodium borohydride (NaBH₄)

-

Aluminum chloride (AlCl₃)

-

Monoglyme

-

Mesyl chloride

-

Triethylamine (TEA)

-

Methylene chloride (DCM)

Procedure:

-

React this compound with benzyl chloride in the presence of sodium iodide and potassium carbonate to form methyl 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropanoate in situ.

-

Without isolation, reduce the intermediate ester with sodium borohydride and aluminum chloride in monoglyme to form 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol in situ.

-

Without isolation, react the alcohol intermediate with mesyl chloride in the presence of triethylamine in methylene chloride to yield 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropyl methanesulfonate.

Caption: Synthesis of a Fesoterodine intermediate.

Potential Biological Significance of Derivatives

Derivatives of the chroman-4-one scaffold have been investigated for a range of biological activities. For instance, substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in aging-related diseases. The ability to functionalize the 6-position of the chroman-2-one core through intermediates like this compound allows for the synthesis of libraries of compounds to probe the SAR of SIRT2 inhibition and other biological targets.

Caption: Inhibition of SIRT2 by chroman-4-one derivatives.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in medicinal chemistry and drug development. Its straightforward synthesis and the reactivity of the bromo substituent make it an ideal starting material for the creation of diverse molecular architectures. The successful application of this intermediate in the synthesis of Fesoterodine underscores its importance. This technical guide provides the necessary information for researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of new and improved therapeutic agents.

References

The Chromanone Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman-4-one, or chromanone, scaffold is a heterocyclic ring system composed of a benzene ring fused to a dihydropyran-4-one ring. This core structure is a fundamental component of numerous naturally occurring compounds, most notably flavonoids, and has garnered significant attention in medicinal chemistry as a "privileged scaffold".[1] Its structural rigidity and synthetic tractability make it an ideal framework for the development of novel therapeutic agents with a wide spectrum of pharmacological activities. Unlike the related chromones, chromanones lack a C2-C3 double bond, a structural nuance that often leads to distinct biological properties.[1] This guide provides a comprehensive overview of the chromanone core in drug discovery, detailing its synthesis, therapeutic applications, mechanisms of action, and key structure-activity relationships, supplemented with detailed experimental protocols and visual representations of relevant biological pathways.

Synthesis of the Chromanone Scaffold

The synthesis of the chromanone core can be achieved through several established routes. A prevalent and efficient method is the intramolecular cyclization of 2'-hydroxychalcones, which are themselves synthesized via a Claisen-Schmidt condensation between a 2'-hydroxyacetophenone and a suitable aldehyde.[1] Another notable method involves the acid-catalyzed cyclization of 2-hydroxyacetophenone with an appropriate ester. Modifications to these classical methods, such as the use of microwave irradiation, have been shown to improve yields and reduce reaction times.

A representative synthetic protocol for a 7-methoxy-2-phenylchroman-4-one is outlined below. This multi-step synthesis involves the formation of a chromone ester, followed by hydrolysis to the carboxylic acid, and subsequent amidation.[2]

Therapeutic Applications and Mechanisms of Action

The chromanone scaffold is associated with a diverse array of pharmacological activities, making it a highly attractive starting point for drug discovery programs.[1][3] Key therapeutic areas where chromanone derivatives have shown significant promise include oncology, inflammation, and neurodegenerative diseases.

Anticancer Activity

Chromanone derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[4][5] Their mechanisms of action are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[4][5]

Data Presentation: Quantitative Efficacy of Chromanone Derivatives

The following tables summarize the in vitro efficacy of representative chromanone derivatives across various therapeutic areas.

Table 1: Anticancer Activity of Chromanone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HT-29 (Colon) | ~8-30 | [6] |

| HCT-116 (Colon) | ~8-30 | [6] | |

| SW480 (Colon) | ~8-20 | [6] | |

| Compound 3 | HT-29 (Colon) | ~15-30 | [6] |

| HCT-116 (Colon) | ~15-30 | [6] | |

| Compound 5 | HT-29 (Colon) | ~15-30 | [6] |

| HCT-116 (Colon) | ~15-30 | [6] | |

| Compound 7b | HT-29 (Colorectal) | 1.07 ± 0.28 | [5] |

| Compound 7f | MCF-7 (Breast) | 11.92 ± 1.07 | [5] |

| Compound 4a | K562 (Leukemia) | ≤ 3.86 µg/ml | [7] |

| MDA-MB-231 (Breast) | ≤ 3.86 µg/ml | [7] | |

| SK-N-MC (Neuroblastoma) | ≤ 3.86 µg/ml | [7] | |

| Group B Derivatives | MCF-7 (Breast) | Lower than normal cells | [4] |

| DU-145 (Prostate) | Lower than normal cells | [4] | |

| A549 (Lung) | Lower than normal cells | [4] |

Table 2: Anti-inflammatory Activity of Chromanone Derivatives

| Compound/Derivative | Assay | IC50/Effect | Reference |

| Compound 4e | NO Production (LPS-induced BV-2 cells) | Potent Inhibition | [8] |

| Natural Chromanones (1a/1b, 2, 3a/3b, 5, 7, 8a/8b, 10–12) | NO Production (LPS-stimulated RAW264.7 cells) | 7.0–12.0 µM | [9] |

| Hesperetin derivatives | IL-6, TNF-α production | Significant decrease | [10] |

| 4′-O-Demethylophiopogonanone E | IL-1β production | 32.5 ± 3.5 µg/mL | [10] |

| IL-6 production | 13.4 ± 2.3 µg/mL | [10] | |

| 3,5,7-Trihydroxy-2-(4′-fluorophenyl) chroman-4-one | IL-1β, IL-6, and TNF-α production | Significant decrease | [10] |

Table 3: Neuroprotective Activity of Chromanone Derivatives

| Compound/Derivative | Target/Assay | IC50/Effect | Reference |

| Compound 4e | Neuroinflammation in LPS-induced mouse model | Mitigated inflammation | [8] |

| (E)-3-(4-dimethylamino-benzylidene)-6-bromo-chroman-4-one | Aβ plaque binding (Ki) | 9.10 nM | [10] |

| (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one | Aβ plaque binding (Ki) | 9.98 nM | [10] |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of chromanone derivatives on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Chromanone derivatives

-

Target cancer cell lines (e.g., MCF-7, A549, HT-29)

-

96-well plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the chromanone compounds in complete medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of the compounds to the wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Apoptosis Analysis: Annexin V/Propidium Iodide Staining by Flow Cytometry

Objective: To quantify the induction of apoptosis in cancer cells treated with chromanone derivatives.

Materials:

-

Chromanone derivatives

-

Target cancer cell lines

-

6-well plates

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the chromanone derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of the TLR4/NF-κB Signaling Pathway

Objective: To investigate the effect of chromanone derivatives on the activation of the TLR4/NF-κB signaling pathway in response to an inflammatory stimulus like Lipopolysaccharide (LPS).

Materials:

-

Chromanone derivatives

-

Macrophage cell line (e.g., RAW 264.7 or BV-2)

-

LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-TLR4, anti-p-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat the cells with various concentrations of the chromanone derivative for a specified time (e.g., 1-2 hours) before stimulating with LPS (e.g., 1 µg/mL) for a designated period (e.g., 30-60 minutes).

-

Protein Extraction: Lyse the cells with ice-cold RIPA buffer. Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative protein expression levels.

Visualizing Molecular Interactions and Workflows